molecular formula C44H34O5 B287799 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol)

2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol)

Cat. No. B287799
M. Wt: 642.7 g/mol
InChI Key: OFHSDKRZHBAAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol), also known as OEBN, is a chiral compound that belongs to the family of binaphthols. OEBN has been widely used in scientific research due to its unique properties, including its chirality, high optical activity, and excellent stability.

Mechanism of Action

The mechanism of action of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is not fully understood. However, it is believed that the chirality and high optical activity of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) play a crucial role in its interactions with other molecules. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has been shown to form complexes with metal ions, which can lead to changes in the optical properties of the compound. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has also been shown to interact with biological molecules, such as proteins and DNA.
Biochemical and Physiological Effects:
2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is its high optical activity, which makes it useful as a chiral selector in chromatographic separations. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is also stable and can be easily synthesized in the laboratory. However, 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is relatively expensive and can be difficult to purify. Additionally, the mechanism of action of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is not fully understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol). One area of interest is the development of new synthetic methods for 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) that are more efficient and cost-effective. Another area of interest is the use of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) in the development of new drugs and therapeutic agents. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has also been shown to have potential applications in the fields of materials science and nanotechnology. Further research is needed to fully understand the mechanism of action of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) and its potential applications in various fields.
Conclusion:
In conclusion, 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is a chiral compound with unique properties that make it useful in a wide range of scientific research applications. Its high optical activity, stability, and ability to form complexes with other molecules make it a valuable tool in the fields of chemistry, biology, and materials science. While there are limitations to its use, the potential future directions for research on 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) are numerous, and further investigation is needed to fully understand its properties and potential applications.

Synthesis Methods

2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) can be synthesized through a multi-step process involving the reaction of 2-naphthol with ethylene oxide, followed by the reaction of the resulting product with 1,1'-binaphthalene-2,2'-diol. The final product is obtained after purification by column chromatography. The synthesis of 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has been extensively used in scientific research due to its unique properties. It has been used as a chiral selector in chromatographic separations, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol) has also been used in asymmetric catalysis, enantioselective synthesis, and as a chiral auxiliary in organic synthesis.

properties

Product Name

2',2'''-(Oxybisethylenebisoxy)bis(1,1'-binaphthalene-2-ol)

Molecular Formula

C44H34O5

Molecular Weight

642.7 g/mol

IUPAC Name

1-[2-[2-[2-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxyethoxy]ethoxy]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C44H34O5/c45-37-21-17-29-9-1-5-13-33(29)41(37)43-35-15-7-3-11-31(35)19-23-39(43)48-27-25-47-26-28-49-40-24-20-32-12-4-8-16-36(32)44(40)42-34-14-6-2-10-30(34)18-22-38(42)46/h1-24,45-46H,25-28H2

InChI Key

OFHSDKRZHBAAFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O

Origin of Product

United States

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